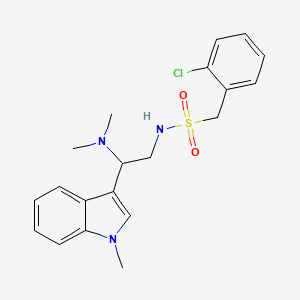
1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24ClN3O2S and its molecular weight is 405.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group linked to an indole derivative and a chlorophenyl moiety. Its chemical formula is C17H21ClN2O2S, and it exhibits properties typical of small-molecule inhibitors.
Research indicates that this compound may function through several mechanisms:
- Inhibition of Kinase Activity : It has been noted for its ability to inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. Specifically, it targets:
- Anti-Angiogenesis : By inhibiting VEGFRs, the compound potentially reduces tumor angiogenesis, limiting the blood supply to tumors and thereby inhibiting their growth .
Biological Activity Data
Numerous studies have evaluated the biological activity of this compound across various cancer cell lines. Below is a summary table of key findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 0.52 | Induces apoptosis | |
| MCF-7 | 0.34 | G2/M phase arrest | |
| HT-29 | 0.86 | Inhibits tubulin polymerization | |
| A549 (lung) | 0.75 | Inhibits cell proliferation |
Case Study 1: Colorectal Cancer
In a study focusing on colorectal cancer, the compound demonstrated significant antiproliferative effects against HT-29 cells, with an IC50 value indicating strong efficacy. Mechanistic studies revealed that it induced apoptosis and arrested cell cycle progression, suggesting its potential as a therapeutic agent in colorectal cancer treatment .
Case Study 2: Neuroendocrine Tumors
A clinical trial evaluated the efficacy of this compound as a monotherapy for unresectable locally advanced or metastatic neuroendocrine tumors. Preliminary results indicated improved disease control rates compared to placebo groups, highlighting its potential in treating specific cancer types .
Safety and Toxicology
While the compound shows promising biological activity, safety profiles are crucial for clinical applications. Current studies suggest an acceptable safety margin with manageable side effects, but comprehensive toxicological assessments are necessary to establish long-term safety .
属性
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S/c1-23(2)20(17-13-24(3)19-11-7-5-9-16(17)19)12-22-27(25,26)14-15-8-4-6-10-18(15)21/h4-11,13,20,22H,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYHPGCIJOKVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC=CC=C3Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














